molecular formula C13H14N4O4 B2483545 methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 124193-40-4

methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2483545
CAS No.: 124193-40-4
M. Wt: 290.279
InChI Key: USYPMRAZFWVCPM-UHFFFAOYSA-N
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Description

Methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a carbamoylmethyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

methyl 1-[2-(4-methoxyanilino)-2-oxoethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-20-10-5-3-9(4-6-10)14-12(18)8-17-7-11(15-16-17)13(19)21-2/h3-7H,8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYPMRAZFWVCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of 1H-1,2,3-triazole-4-carboxylic acid, which is then esterified with methanol to form methyl 1H-1,2,3-triazole-4-carboxylate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • Methyl 1H-1,2,4-triazole-3-carboxylate
  • 4-Methoxyphenyl-1H-1,2,3-triazole
  • Carbamoylmethyl-1H-1,2,3-triazole

Uniqueness

Methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the carbamoylmethyl group provides additional sites for chemical modifications and derivatization .

Biological Activity

Methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of 1H-1,2,3-triazole derivatives, which are known for their diverse biological activities. The molecular formula is C12H12N4O4C_{12}H_{12}N_{4}O_{4}, and it has a molecular weight of 256.25 g/mol. The structure includes a methoxyphenyl group and a triazole ring, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC12H12N4O4C_{12}H_{12}N_{4}O_{4}
Molecular Weight256.25 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of several triazole derivatives on leukemia cell lines such as K-562 and HL-60. The results indicated that some derivatives exhibited GI50 values comparable to established chemotherapeutics like doxorubicin, showing effectiveness at nanomolar concentrations .

The mechanism by which triazole derivatives exert their anticancer effects often involves:

  • Induction of apoptosis
  • Inhibition of cell proliferation
  • Disruption of mitochondrial function

For example, one study reported that a related compound induced morphological changes in Jurkat T-cells indicative of apoptosis, including chromatin condensation and DNA fragmentation .

Table 2: Antiproliferative Activity Data

Compound NameCell LineGI50 (μM)Mechanism of Action
Compound AK-5620.65Apoptosis induction
Compound BHL-600.69Mitochondrial disruption
Methyl TriazoleJurkat0.15DNA damage and apoptosis

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (ADME) profile is crucial for assessing the viability of any drug candidate.

Absorption, Distribution, Metabolism, Excretion (ADME)

In silico studies predict that triazole derivatives possess favorable ADME properties, which include:

  • Absorption : High bioavailability due to lipophilicity.
  • Distribution : Good tissue penetration.
  • Metabolism : Metabolized primarily in the liver.
  • Excretion : Renal clearance expected.

Toxicity Studies

Toxicity assessments have shown that certain triazole compounds exhibit low cytotoxicity towards normal cell lines (e.g., HEK293), indicating a potential therapeutic window for anticancer applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate?

Answer:
The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. Key steps include:

  • Step 1: Synthesis of the azide precursor (e.g., 4-methoxyphenyl carbamoylmethyl azide).
  • Step 2: Reaction with methyl propiolate (alkyne) under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) in a 1:1 THF/H₂O solvent system at 25°C for 12–24 hours .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Yield optimization requires monitoring reaction progress with TLC and adjusting catalyst loading (typically 5–10 mol%) .

Basic: How can the compound’s structure be validated post-synthesis?

Answer:
Combine multi-spectroscopic techniques :

  • 1H/13C NMR : Confirm triazole ring formation (δ 7.5–8.5 ppm for triazole protons) and ester/carbamoyl groups (δ 3.7–4.2 ppm for OCH₃) .
  • FT-IR : Look for C=O stretches (1700–1750 cm⁻¹) and N-H stretches (3300 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₄H₁₅N₄O₄: 327.1092) .

Basic: What crystallographic tools are suitable for resolving its 3D structure?

Answer:
Use single-crystal X-ray diffraction with the SHELX suite (SHELXL for refinement):

  • Data collection: At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply anisotropic displacement parameters and hydrogen bonding analysis via SHELXL .
  • Validation: WinGX/ORTEP for visualizing anisotropic thermal ellipsoids and packing diagrams .

Advanced: How can synthesis conditions be optimized to improve yield and regioselectivity?

Answer:
Design of Experiments (DoE) can systematically optimize parameters:

ParameterTested RangeOptimal ConditionImpact on Yield
Catalyst (Cu source)CuSO₄, CuI, CuBrCuI (10 mol%)+15% yield
Temperature25°C vs. 50°C50°C (reflux)Faster kinetics
Solvent polarityTHF vs. DMFTHF/H₂O (3:1)Improved regioselectivity

Data adapted from triazole synthesis studies .

Advanced: What computational methods predict its reactivity and binding interactions?

Answer:

  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock Vina): Simulate interactions with fungal CYP51 (target for antifungal activity). Key residues: Phe228 (π-π stacking with triazole) .

Advanced: How is biological activity assessed against fungal pathogens?

Answer:

  • Antifungal Assay:
    • Strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
    • Method: Broth microdilution (CLSI M38/M60 guidelines). MIC values correlate with ergosterol synthesis inhibition .
  • Cytotoxicity: Test on human HEK293 cells (CC₅₀ > 100 μM indicates selectivity) .

Basic: What stability studies are critical for handling this compound?

Answer:

  • Thermal Stability: TGA/DSC (heating rate 10°C/min, N₂ atmosphere). Degradation onset >200°C suggests room-temperature stability .
  • Hydrolytic Stability: Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor ester hydrolysis via HPLC .

Advanced: How do structural modifications influence bioactivity?

Answer:
A SAR study comparing derivatives shows:

Substituent (R)Antifungal MIC (μg/mL)Cytotoxicity (CC₅₀, μM)
4-OCH₃ (Parent)2.5 (C. albicans)>100
4-NO₂1.245
4-Cl5.0>100

Methoxy groups enhance selectivity, while nitro groups increase potency but reduce safety .

Advanced: How to resolve contradictions in crystallographic vs. NMR data?

Answer:

  • Scenario: Discrepancy in triazole ring conformation (planar in X-ray vs. puckered in solution).
  • Approach:
    • Perform variable-temperature NMR to detect dynamic equilibria.
    • Validate with DFT conformational analysis (energy barriers <5 kcal/mol suggest flexibility) .
    • Use molecular dynamics (MD) simulations (AMBER) to model solvent effects .

Advanced: What analytical methods quantify trace impurities in the compound?

Answer:

  • HPLC-MS/MS : C18 column (3.5 μm), 0.1% formic acid in H₂O/ACN gradient. Detect impurities at <0.1% level .
  • ICP-MS : Quantify residual Cu catalyst (<10 ppm threshold) .

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